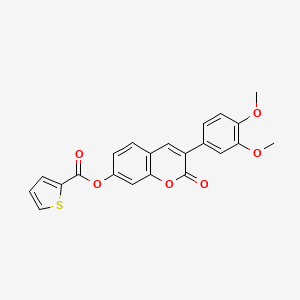
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of chromen-7-yl thiophene-2-carboxylate, which is a type of organic compound. It has a chromen-7-yl group (a bicyclic compound made up of a benzene ring fused to a heterocyclic pyran ring), a thiophene-2-carboxylate group (a five-membered ring containing four carbon atoms and a sulfur atom), and a 3,4-dimethoxyphenyl group (a phenyl group with two methoxy groups attached at the 3 and 4 positions) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through palladium-catalyzed methods . These methods can be used for the preparation of structurally diverse derivatives via hydroxy-based transformations .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The chromen-7-yl group, thiophene-2-carboxylate group, and 3,4-dimethoxyphenyl group would all contribute to the overall structure .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Material Development
One-Pot Synthesis Approaches : The efficiency of one-pot synthesis methods for creating thiophene derivatives highlights the importance of these compounds in organic chemistry. Sahu et al. (2015) demonstrated a simple, efficient, and economical synthesis of dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates through a novel annulation strategy. This method emphasizes the compound's role in facilitating the development of tetrasubstituted thiophenes, showcasing its utility in synthesizing complex organic structures (S. N. Sahu et al., 2015).
Palladium-Catalyzed Polymerization : The development of ester-functionalized thiophene polymers, such as poly(hexyl thiophene-3-carboxylate), through palladium-catalyzed oxidative direct arylation polymerization (Oxi-DArP), was reported by Gobalasingham et al. (2016). This work not only exemplifies the compound's applicability in creating high molecular weight polymers but also its significance in advancing polymer synthesis techniques that are simpler and more environmentally friendly compared to traditional methods (Nemal S. Gobalasingham et al., 2016).
Advanced Material Applications : The synthesis and application of compounds like 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate in material science, particularly in the creation of new polymers and conducting materials, underscore their potential in crafting novel electrochromic devices and high-performance materials. For instance, the electrochemical polymerization and characterization of new copolymers of 3-substituted thiophenes by Alves et al. (2010) demonstrate the compound's relevance in producing materials for electrochromic displays, highlighting its contribution to advancements in electronic materials (M. Alves et al., 2010).
Propiedades
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6S/c1-25-17-8-6-13(11-19(17)26-2)16-10-14-5-7-15(12-18(14)28-21(16)23)27-22(24)20-4-3-9-29-20/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLAPPHUJWEDQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC=CS4)OC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-{[(1,3-Thiazol-2-yl)amino]methyl}thiophen-2-yl)acetic acid](/img/structure/B2925479.png)
![8-(sec-butyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2925483.png)
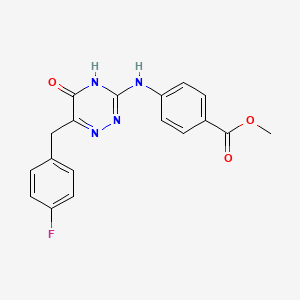
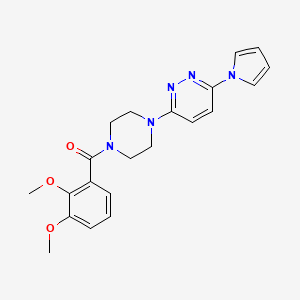
![3-{1-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2925487.png)
![[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B2925488.png)
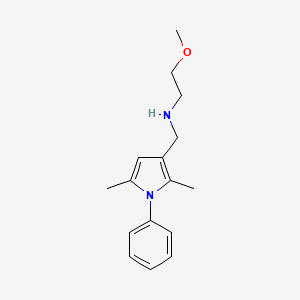
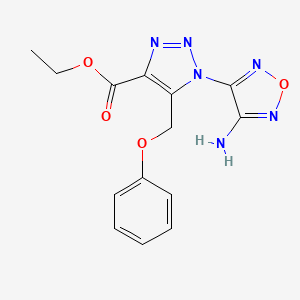
![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2925493.png)
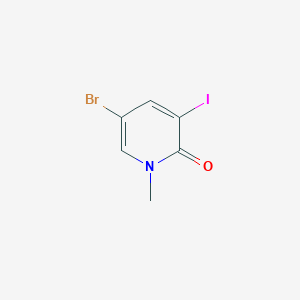
![N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2925496.png)
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2925498.png)

![2-bromo-3-[1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carbonyl]pyridine](/img/structure/B2925501.png)